3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one
Description
3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a methyl group at the 3-position and a propylamino-methyl substituent at the 6-position of the benzoxazolone core.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-6-(propylaminomethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-13-8-9-4-5-10-11(7-9)16-12(15)14(10)2/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
FLRARMZTGQLZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one typically involves the condensation of 3-methylbenzoxazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The compound’s propylamino-methyl group distinguishes it from other benzoxazolone derivatives. Substituent variations significantly influence physicochemical properties and biological interactions. Below is a comparison with structurally related compounds:
Key Observations:
- Synthetic Efficiency : Yields vary widely (30–98%), influenced by steric hindrance and reactivity of substituents. The high yield of 3ab (98%) suggests favorable electronic/steric conditions for its synthesis .
- Physical Properties : Crystallinity and melting points (e.g., 3da at 160–162°C) correlate with substituent bulk and polarity, impacting formulation stability .
Functional Implications from Related Compounds
While direct data for the target compound are lacking, studies on sigma receptor ligands provide context:
Sigma Receptor Interactions
Drug Resistance Modulation
Sigma-2 agonists (e.g., CB-184) potentiate doxorubicin efficacy in drug-resistant breast cancer cells, implying that structural analogs with optimized substituents could enhance chemotherapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
